REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH2:9][CH2:10][CH2:11][N:12]=2)[CH:5]=[CH:6][CH:7]=1.B(F)(F)F.[CH3:17]COCC.[Li]C.Cl>C1COCC1.CCOC(C)=O.O>[F:1][C:2]1[CH:3]=[C:4]([C:8]2([CH3:17])[CH2:9][CH2:10][CH2:11][NH:12]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C=1CCCN1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.47 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
46.7 mL
|
Type
|
reactant
|
Smiles
|
[Li]C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −78° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting cloudy reaction mixture
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for another 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
warmed up to ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After separating
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to get
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |